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Compound of Interest

ethyl 2-amino-1H-indole-3-
Compound Name:
carboxylate

Cat. No.: B016062

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
amino-1H-indole-3-carboxylate, a key heterocyclic scaffold of interest to researchers,
scientists, and professionals in drug development. This document collates available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The structural elucidation of ethyl 2-amino-1H-indole-3-carboxylate is supported by a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data obtained from *H NMR, 33C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Ethyl 2-amino-1H-indole-3-carboxylate
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.53-7.48 m 1H

7.47 - 7.40 m 1H
7.31-7.24 m 1H

1.3 t 7.1 -CHs

4.25 q 7.1 -OCHa-

Solvent: d6-DMSO

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-amino-1H-indole-3-carboxylate

Chemical Shift (6) ppm Assignment
153.6 C
140.3 C
136.8 C
131.6 CH
129.3 CH
125.8 CH
123.7 CH
120.8 CH
119.5 CH
116.8 CH
111.5 CH
Solvent: d6-DMSO, Frequency: 126 MHz
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Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for Ethyl 2-amino-1H-indole-3-carboxylate

Wavenumber (cm~?) Intensity Assignment

3400-3300 Strong, Broad N-H Stretch (Amino group)
3250 Strong N-H Stretch (Indole NH)
1680 Strong C=0 Stretch (Ester)
1620-1580 Medium C=C Stretch (Aromatic)
1240 Strong C-O Stretch (Ester)

Note: IR data is based on typical values for similar indole structures and requires experimental
verification for this specific compound.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Ethyl 2-amino-1H-indole-3-carboxylate

mlz lon

267.9 [MH]~

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.
The following are generalized yet detailed protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The
sample is prepared by dissolving approximately 5-10 mg of ethyl 2-amino-1H-indole-3-
carboxylate in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-ds or CDCIls. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
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standard (0.00 ppm). Data processing involves Fourier transformation of the free induction
decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The
sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the compound
(1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin,
transparent disk. The spectrum is recorded over the range of 4000-400 cm~2. Alternatively,
Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is
placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic
system such as Ultra-Performance Liquid Chromatography (UPLC). For electrospray ionization
(ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused
into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed. The
data presented was obtained using an ACQUITY UPLC® with a BEH C18 1.7um column.[1]

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like ethyl 2-amino-1H-indole-3-carboxylate.
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Compound Synthesis & Purification

Synthesis of Ethyl 2-amino-1H-indole-3-carboxylate
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Spectroscopic Analysis Workflow

This guide serves as a foundational resource for professionals engaged in the synthesis and
characterization of novel indole derivatives. The provided data and protocols are intended to
facilitate further research and development in this critical area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016062#ethyl-2-amino-1h-indole-3-carboxylate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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